2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

PI3K inhibition Kinase profiling Cancer signaling

Procure 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396855-45-0) as the minimal, unsubstituted carboxamide reference standard for your PI3K inhibitor program. Distinguished from Quinotolast by its unique benzofuran-tetrazole scaffold, this probe exhibits a key PI3Kα/δ selectivity signature (pKi 7.96/7.80) with 6.2-fold selectivity over PI3Kβ. Its defined logP (2.22) and tPSA (~130 Ų) make it ideal for mapping lipophilicity-driven potency versus solubility in SAR exploration, anchored by patent WO2004108709A1.

Molecular Formula C17H12N6O3
Molecular Weight 348.322
CAS No. 1396855-45-0
Cat. No. B2631053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396855-45-0
Molecular FormulaC17H12N6O3
Molecular Weight348.322
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
InChIInChI=1S/C17H12N6O3/c18-15(24)16-20-22-23(21-16)12-7-5-11(6-8-12)19-17(25)14-9-10-3-1-2-4-13(10)26-14/h1-9H,(H2,18,24)(H,19,25)
InChIKeySRRARNWCGKAKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396855-45-0) – PI3K-Inhibiting Benzofuran-Tetrazole Hybrid for Targeted Kinase Research


2-(4-(Benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396855-45-0) is a synthetic small-molecule hybrid incorporating a benzofuran-2-carboxamide moiety linked via a 1,4-phenylene bridge to a 2H-tetrazole-5-carboxamide pharmacophore. The compound exhibits a molecular weight of 348.32 g·mol⁻¹ (C₁₇H₁₂N₆O₃) and a calculated partition coefficient (logP) of 2.22 [1]. It belongs to the class of tetrazolyl benzofurancarboxamides disclosed in patent WO2004108709A1 as phosphoinositide 3-kinase (PI3K) inhibitors with therapeutic potential in inflammatory, respiratory, and proliferative disorders [2]. Curated bioactivity data in ChEMBL indicate that this compound inhibits multiple PI3K isoforms at sub-micromolar concentrations, with a differentiated selectivity signature that distinguishes it from both pan-PI3K inhibitors and isoform-specific clinical candidates [1].

Why Generic Substitution Among Benzofuran-Tetrazole Carboxamides Fails: The Case for 2-(4-(Benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396855-45-0)


Compounds within the benzofuran-tetrazole carboxamide class are not interchangeable because minor structural perturbations profoundly alter PI3K isoform selectivity, physicochemical properties, and target engagement. The primary carboxamide at the tetrazole 5-position of CAS 1396855-45-0 imparts a unique combination of hydrogen-bond donor/acceptor capacity (tPSA ≈ 130 Ų) and moderate lipophilicity (logP 2.22) that differs substantially from N-alkylated analogs such as the N-cyclopentyl or N-(2-methoxyethyl) derivatives [1]. Critically, the regioisomeric arrangement of the benzofuran-carboxamide and tetrazole pharmacophores distinguishes this compound from Quinotolast (CAS 101193-40-2), which—despite sharing the identical molecular formula C₁₇H₁₂N₆O₃—adopts a pyridobenzoxazine scaffold and acts as a mast cell stabilizer rather than a PI3K inhibitor [2]. Generic substitution without experimental verification of isoform selectivity and target engagement therefore risks selecting a compound with divergent biological activity.

Quantitative Differentiation Evidence for 2-(4-(Benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396855-45-0)


PI3Kα (p110α) Inhibitory Potency – pKi 7.96

The compound inhibits the PI3K catalytic subunit alpha isoform (PIK3CA/p110α) with a pKi of 7.96, corresponding to an apparent Ki of approximately 11 nM. This value places it in the low nanomolar potency range [1]. By comparison, the clinical pan-PI3K inhibitor copanlisib exhibits a PI3Kα IC₅₀ of 0.5 nM, while the benchmark tool compound LY294002 has a PI3Kα IC₅₀ of approximately 500–800 nM [2]. The compound thus occupies an intermediate potency tier that is suitable for probe-based studies where extreme potency is not required.

PI3K inhibition Kinase profiling Cancer signaling

PI3K Isoform Selectivity Signature – α/δ over β

The compound displays a defined isoform selectivity pattern: PI3Kα pKi = 7.96, PI3Kδ pKi = 7.80, and PI3Kβ pKi = 7.17, corresponding to a 6.2-fold selectivity for PI3Kα over PI3Kβ (ΔpKi = 0.79) [1]. This contrasts with truly pan-PI3K inhibitors (e.g., copanlisib, pictilisib) that show <3-fold variation across Class IA isoforms, and with PI3Kδ-selective inhibitors (e.g., idelalisib) that exhibit >100-fold selectivity for the δ isoform [2]. The intermediate selectivity profile of CAS 1396855-45-0 avoids both indiscriminate pan-inhibition and narrow isoform restriction.

Isoform selectivity PI3Kδ PI3Kβ Therapeutic window

Physicochemical Differentiation – logP 2.22 and tPSA ~130 Ų

The compound has a calculated logP of 2.22 and an estimated topological polar surface area (tPSA) of approximately 130 Ų, positioning it within favorable drug-like chemical space (Lipinski Rule of 5 compliant: MW 348, HBD = 2, HBA = 6) [1]. By comparison, N-alkylated analogs in the same series—such as the N-cyclopentyl derivative (MW 406.4, logP ~3.0) and the N-(2-methoxyethyl) derivative (MW 406.4, logP ~2.5)—exhibit higher lipophilicity and molecular weight, which may reduce aqueous solubility and alter pharmacokinetic behavior [2]. The primary carboxamide of CAS 1396855-45-0 thus represents the minimal, unadorned pharmacophore with the most favorable polarity-lipophilicity balance in this sub-series.

Drug-likeness Permeability Solubility logP

Structural Differentiation from the Isomeric Compound Quinotolast

Quinotolast (CAS 101193-40-2) shares the identical molecular formula C₁₇H₁₂N₆O₃ with CAS 1396855-45-0, yet the two compounds are constitutional isomers with distinct core scaffolds [1]. Quinotolast contains a 1H-tetrazol-5-ylamino group attached to a pyrido[3,2-b][1,4]benzoxazine-2,4-dione core and functions as an orally active mast cell stabilizer with no reported PI3K activity [2]. In contrast, CAS 1396855-45-0 incorporates a 2H-tetrazole-5-carboxamide linked via a 1,4-phenylene bridge to a benzofuran-2-carboxamide, and exhibits documented PI3K isoform inhibition. This scaffold divergence results in completely orthogonal biological target profiles, underscoring the critical importance of verifying structural identity beyond molecular formula when sourcing compounds for PI3K-focused research.

Scaffold hopping Regioisomerism Target specificity

Patent-Established Class Evidence for PI3K-Mediated Anti-Inflammatory and Anti-Proliferative Activity

Patent WO2004108709A1 explicitly claims tetrazol benzofurancarboxamides, including compounds structurally encompassing the CAS 1396855-45-0 scaffold, as PI3K inhibitors useful for treating asthma, chronic obstructive pulmonary disease, psoriasis, rheumatoid arthritis, and cancer [1]. The patent discloses that preferred compounds within this class exhibit PI3Kα IC₅₀ values below 1 μM in biochemical assays and demonstrate functional activity in cellular PI3K pathway assays (pAkt modulation) [1]. This provides formal intellectual property anchoring and therapeutic context that is absent for many commercially available screening compounds. By contrast, generic 2-aryl-2H-tetrazole-5-carboxamides lacking the benzofuran moiety—such as those described in GPCR photoaffinity labeling studies—show no documented PI3K activity [2].

Intellectual property Therapeutic indications PI3K pathway

Optimal Research and Industrial Application Scenarios for 2-(4-(Benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396855-45-0)


PI3Kα/δ Dual Inhibition Probe for Immuno-Oncology Target Validation

With PI3Kα pKi = 7.96 and PI3Kδ pKi = 7.80 (6.2-fold selective over PI3Kβ), CAS 1396855-45-0 serves as a suitable chemical probe for dissecting PI3Kα/δ-dependent signaling in leukocyte and tumor cell models. Its intermediate selectivity profile avoids complete PI3Kβ blockade, preserving platelet function readouts, making it valuable for mechanism-of-action studies where isoform-specific contributions must be resolved. Researchers should confirm cellular target engagement via pAkt (Ser473) suppression assays .

Physicochemical Benchmarking Standard for Benzofuran-Tetrazole SAR Campaigns

As the minimal, unsubstituted carboxamide member of this sub-series (logP 2.22, MW 348.32, tPSA ≈ 130 Ų), CAS 1396855-45-0 can serve as the reference point for structure-activity relationship (SAR) studies exploring N-substitution effects on potency, selectivity, solubility, and permeability. Comparative assessment against the N-cyclopentyl and N-(2-methoxyethyl) analogs (ΔlogP = +0.3 to +0.8 units; ΔMW = +58 Da) enables systematic mapping of lipophilicity-driven potency gains versus solubility trade-offs .

Patent-Grounded Lead Identification for Inflammatory and Respiratory Disease Programs

The compound falls within the Markush claims of WO2004108709A1, which specifically designates tetrazol benzofurancarboxamides as PI3K inhibitors for asthma, COPD, and psoriasis. Industrial research groups pursuing PI3K-targeted therapies for inflammatory indications can use CAS 1396855-45-0 as a patent-anchored starting point for lead optimization, with the freedom-to-operate landscape defined by the 2004 priority date . Generic 2-aryl-tetrazole-5-carboxamides without the benzofuran motif lack this PI3K-specific patent annotation and are less suitable for pharmaceutical development programs.

Isomeric Identity Control for High-Throughput Screening Library Procurement

Given the existence of the constitutional isomer Quinotolast (CAS 101193-40-2, identical molecular formula but mast cell stabilizer pharmacology), CAS 1396855-45-0 is a critical test case for implementing analytical identity verification—such as HPLC-MS and ¹H NMR—in compound management workflows. Procurement protocols that rely solely on molecular formula matching risk introducing the wrong isomer into PI3K screening decks, leading to false-negative results in biochemical assays. This compound can serve as a benchmarking standard for isomer discrimination in quality control processes .

Quote Request

Request a Quote for 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.